L-Tyrosine-15N,d7

Description

BenchChem offers high-quality L-Tyrosine-15N,d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Tyrosine-15N,d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

189.22 g/mol |

IUPAC Name |

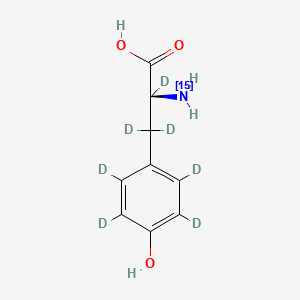

(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D,10+1 |

InChI Key |

OUYCCCASQSFEME-IXRIYXPNSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H])O)[2H] |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

L-Tyrosine-¹⁵N,d₇: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Tyrosine-¹⁵N,d₇ is a stable isotope-labeled version of the amino acid L-tyrosine. This molecule is a powerful tool in a variety of scientific research fields, particularly in studies involving protein structure and dynamics, metabolism, and quantitative proteomics. Its unique isotopic composition allows for the precise tracking and quantification of tyrosine and its metabolic products in complex biological systems. This guide provides a detailed overview of the chemical properties, applications, and relevant experimental methodologies for L-Tyrosine-¹⁵N,d₇.

Core Chemical Properties

L-Tyrosine-¹⁵N,d₇ is chemically identical to its unlabeled counterpart, L-tyrosine, but with the incorporation of one nitrogen-15 (¹⁵N) isotope and seven deuterium (d) atoms. This labeling results in a distinct mass shift, which is the basis for its utility in mass spectrometry-based applications. The key chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₄D₇¹⁵NO₃ | [1] |

| Molecular Weight | ~189.23 g/mol | [2][3] |

| Isotopic Purity (¹⁵N) | ≥98 atom % | [4] |

| Isotopic Purity (D) | ≥98 atom % | |

| Appearance | White to off-white solid/powder | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in 1M HCl. | |

| Storage | Store at room temperature, protected from light and moisture. For solutions, storage at -20°C or -80°C is recommended. |

Synthesis of L-Tyrosine-¹⁵N,d₇

The synthesis of L-Tyrosine-¹⁵N,d₇ is a multi-step process that involves the introduction of stable isotopes into the molecular structure. While specific industrial synthesis methods are often proprietary, a general approach involves the use of labeled precursors in a controlled chemical synthesis.

A plausible synthetic route could start from a deuterated phenol derivative, which is then elaborated to introduce the alanine side chain. The nitrogen-15 isotope is typically incorporated via a ¹⁵N-labeled ammonia source or other nitrogen-containing reagents during the formation of the amino group. The stereochemistry is controlled to yield the biologically active L-enantiomer. Chemical synthesis offers precise control over the position and extent of isotopic labeling.

Key Applications and Experimental Protocols

The primary utility of L-Tyrosine-¹⁵N,d₇ lies in its application as an internal standard in quantitative mass spectrometry and as a tracer in metabolic and structural studies.

Quantitative Proteomics and Metabolomics using Mass Spectrometry

L-Tyrosine-¹⁵N,d₇ is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based quantification of L-tyrosine in biological samples.

Experimental Protocol: Quantification of L-Tyrosine in Plasma

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of L-Tyrosine-¹⁵N,d₇ as an internal standard.

-

Precipitate proteins by adding 400 µL of cold methanol.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and dry it under a stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Monitor the transitions for both unlabeled L-tyrosine and L-Tyrosine-¹⁵N,d₇ using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Quantify the amount of L-tyrosine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Experimental Workflow for Quantitative Mass Spectrometry

Caption: Workflow for quantifying L-tyrosine using L-Tyrosine-¹⁵N,d₇ as an internal standard.

Biomolecular NMR Spectroscopy

In nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling is crucial for studying the structure, dynamics, and interactions of proteins and other biomolecules. While ¹³C and ¹⁵N are more commonly used for protein backbone and side-chain assignments, deuterium labeling simplifies complex spectra and allows for the study of larger proteins.

Experimental Protocol: Protein Expression for NMR Studies

-

Prepare Minimal Media: Prepare a minimal growth medium for the expression host (e.g., E. coli).

-

Supplement with Labeled Amino Acid: Supplement the medium with a mixture of amino acids, replacing natural L-tyrosine with L-Tyrosine-¹⁵N,d₇.

-

Protein Expression and Purification: Grow the cells and induce protein expression. Purify the isotopically labeled protein using standard chromatography techniques.

-

NMR Spectroscopy: Acquire NMR spectra (e.g., ¹H-¹⁵N HSQC) to study the labeled tyrosine residues within the protein.

Metabolic Signaling Pathways

L-tyrosine is a non-essential amino acid in mammals, synthesized from the essential amino acid phenylalanine. It serves as a precursor for several crucial biomolecules, including neurotransmitters and hormones. The use of L-Tyrosine-¹⁵N,d₇ allows researchers to trace the metabolic fate of tyrosine through these pathways.

L-Tyrosine Metabolic Pathways

References

- 1. L-Tyrosine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-589-0.1 [isotope.com]

- 2. L-Tyrosine (3â²,5â²-¹³Câ, 99%; 2,3,3,2â²,6â²-Dâ , 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CDNLM-11148-0.1 [isotope.com]

- 3. L-Tyrosine (3â²,5â²-¹³Câ, 99%; 2,3,3,2â²,6â²-Dâ , 98%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. L-酪氨酸-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

L-Tyrosine-¹⁵N,d₇: A Technical Guide for Researchers

This technical guide provides an in-depth overview of L-Tyrosine-¹⁵N,d₇, a stable isotope-labeled amino acid, for researchers, scientists, and professionals in drug development. This document covers its chemical properties, and key applications, and provides illustrative diagrams for relevant biological pathways and experimental workflows.

Core Properties of L-Tyrosine-¹⁵N,d₇

| Property | Value | Reference |

| Molecular Weight | 189.23 g/mol | |

| CAS Number (Labeled) | Not Available | |

| Unlabeled L-Tyrosine CAS | 60-18-4 | |

| L-Tyrosine-¹⁵N CAS | 35424-81-8 | [1][2] |

| L-Tyrosine-¹⁵N MW | 182.18 g/mol | [1][2] |

Key Research Applications

Stable isotope-labeled L-Tyrosine is a versatile tool in a variety of research fields, including metabolism, proteomics, and neuroscience.

Metabolomics and Metabolism Research

L-Tyrosine-¹⁵N,d₇ serves as an excellent tracer for metabolic flux analysis. By introducing the labeled tyrosine into a biological system, researchers can track its conversion into various downstream metabolites, providing insights into metabolic pathways and their kinetics. It is frequently used as an internal standard in quantitative mass spectrometry-based metabolomics to ensure accuracy and reproducibility.

Proteomics and Protein Synthesis Analysis

In the field of proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis of proteins. While L-Tyrosine-¹³C₉,¹⁵N is more commonly referenced for SILAC, the principles of using isotopically labeled amino acids to differentiate protein populations apply. Cells grown in media containing "heavy" L-Tyrosine-¹⁵N,d₇ will incorporate it into newly synthesized proteins. When mixed with a control sample containing "light" (unlabeled) tyrosine, the relative abundance of proteins can be accurately quantified by mass spectrometry.

Neuroscience and Catecholamine Synthesis

L-Tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine and norepinephrine. Research has shown that L-Tyrosine supplementation may help mitigate cognitive decline under physical and psychological stress by replenishing depleted catecholamine levels. The use of labeled L-Tyrosine allows for the direct measurement of its uptake and conversion into these vital neurotransmitters in the brain.

Signaling Pathway: Catecholamine Biosynthesis

The enzymatic conversion of L-Tyrosine to dopamine and norepinephrine is a fundamental pathway in neurobiology.

Caption: The enzymatic conversion of L-Tyrosine to key catecholamines.

Experimental Workflow: SILAC-based Quantitative Proteomics

The following diagram illustrates a typical workflow for a SILAC experiment utilizing a stable isotope-labeled amino acid like L-Tyrosine-¹⁵N,d₇.

References

Synthesis and Isotopic Purity of L-Tyrosine-¹⁵N,d₇: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Tyrosine-¹⁵N,d₇. This isotopically labeled amino acid is a valuable tool in various research applications, including metabolic studies, protein quantification, and as an internal standard in mass spectrometry-based analyses.[][2][3][4] This document details a potential synthetic pathway, experimental protocols for synthesis and purification, and analytical methods for determining isotopic enrichment and purity.

Introduction to Isotopically Labeled L-Tyrosine

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several key biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[5] The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N) and Deuterium (²H or D), into the L-Tyrosine molecule allows for its differentiation from its naturally abundant counterparts by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. L-Tyrosine-¹⁵N,d₇, in particular, offers the advantage of having both a heavy nitrogen atom and multiple deuterium atoms, making it an excellent internal standard for quantitative studies.

Synthetic Strategy

The synthesis of L-Tyrosine-¹⁵N,d₇ can be approached through a multi-step process that combines chemical and enzymatic methods. A plausible strategy involves the deuteration of a suitable precursor molecule followed by an enzymatic reaction to introduce the ¹⁵N-labeled amino group and form the final product.

A potential synthetic workflow is outlined below:

Caption: Synthetic workflow for L-Tyrosine-¹⁵N,d₇.

Experimental Protocols

Deuteration of L-Tyrosine

A common method for deuteration of the aromatic ring and side chain of tyrosine is through acid-catalyzed isotope exchange in heavy water (D₂O). Microwave-assisted methods can enhance the efficiency of this exchange.

Materials:

-

L-Tyrosine

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)

-

Microwave reactor

Procedure:

-

Suspend L-Tyrosine in D₂O in a microwave-safe reaction vessel.

-

Add a catalytic amount of DCl in D₂O.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 180-200 °C) for a specified duration (e.g., 2-4 hours). The exact conditions may need optimization.

-

After cooling, neutralize the solution with a suitable base (e.g., NaOD in D₂O).

-

The deuterated L-Tyrosine (L-Tyrosine-d₇) can be isolated by crystallization or lyophilization.

-

Purification can be achieved by recrystallization from a D₂O/ethanol-d₆ mixture.

Enzymatic Synthesis of L-Tyrosine-¹⁵N,d₇

Enzymatic methods offer high stereoselectivity, yielding the desired L-enantiomer. One approach is the use of a transaminase to convert a deuterated precursor, 4-hydroxyphenylpyruvic acid-d₇, into L-Tyrosine-¹⁵N,d₇ using a ¹⁵N-labeled amino donor.

Materials:

-

Deuterated 4-hydroxyphenylpyruvic acid (can be synthesized from deuterated L-Tyrosine via oxidative deamination)

-

¹⁵N-L-glutamic acid (¹⁵N, 98 atom %)

-

Transaminase enzyme (e.g., from E. coli)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Potassium phosphate buffer (pH 7.5)

Procedure:

-

Prepare a reaction mixture containing the deuterated 4-hydroxyphenylpyruvic acid, ¹⁵N-L-glutamic acid, and PLP in potassium phosphate buffer.

-

Initiate the reaction by adding the transaminase enzyme.

-

Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation for several hours until the reaction is complete.

-

Monitor the reaction progress using HPLC.

-

Terminate the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate the enzyme.

-

Centrifuge the mixture to remove the precipitated protein.

-

The supernatant containing L-Tyrosine-¹⁵N,d₇ can be purified using ion-exchange chromatography.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of the synthesized L-Tyrosine-¹⁵N,d₇. This is typically achieved using mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the isotopic enrichment of amino acids. Prior to analysis, the amino acid must be derivatized to increase its volatility.

4.1.1. Derivatization Protocol (N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Dry a small sample of the purified L-Tyrosine-¹⁵N,d₇ under a stream of nitrogen.

-

Add a solution of BSTFA with 1% TMCS in a suitable solvent (e.g., acetonitrile).

-

Heat the mixture at a specified temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

-

The derivatized sample is then ready for GC-MS analysis.

4.1.2. GC-MS Analysis Workflow

Caption: GC-MS analysis workflow for isotopic purity.

4.1.3. Data Interpretation

The mass spectrum of the derivatized L-Tyrosine will show a molecular ion peak and several fragment ions. By analyzing the mass-to-charge (m/z) ratios and the relative abundances of the different isotopologues, the isotopic enrichment of both ¹⁵N and deuterium can be calculated. The data should be corrected for the natural abundance of isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the specific sites of isotopic labeling. ¹H NMR can be used to determine the degree of deuteration, while ¹⁵N NMR can confirm the presence of the ¹⁵N label.

4.2.1. ¹H NMR Analysis

The degree of deuteration can be determined by comparing the integral of the remaining proton signals in the aromatic region and on the side chain of the deuterated L-Tyrosine with the integral of a known internal standard. The disappearance or significant reduction of proton signals at specific positions confirms successful deuteration.

4.2.2. ¹⁵N NMR Analysis

A ¹⁵N NMR spectrum will show a signal for the ¹⁵N-labeled nitrogen atom. The chemical shift of this signal can confirm the successful incorporation of the ¹⁵N isotope into the amino group. Heteronuclear single quantum coherence (HSQC) spectroscopy can be used to correlate the ¹⁵N nucleus with its attached proton, providing further structural confirmation.

Quantitative Data Summary

The following tables summarize the expected and target values for the synthesis and purity of L-Tyrosine-¹⁵N,d₇.

Table 1: Synthesis Parameters and Expected Yields

| Step | Key Reagents | Typical Reaction Time | Expected Yield (%) |

| Deuteration | L-Tyrosine, D₂O, DCl | 2 - 4 hours | 80 - 90 |

| Enzymatic Synthesis | Deuterated precursor, ¹⁵N-Glutamate, Transaminase | 4 - 8 hours | 70 - 85 |

Table 2: Isotopic Purity Specifications

| Isotope | Analytical Method | Target Enrichment (atom %) |

| Deuterium (d₇) | GC-MS, ¹H NMR | > 97 |

| Nitrogen-15 (¹⁵N) | GC-MS, ¹⁵N NMR | > 98 |

Table 3: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₉H₄D₇¹⁵NO₃ |

| Molecular Weight | ~198.23 g/mol |

| Appearance | White to off-white solid |

Conclusion

The synthesis of L-Tyrosine-¹⁵N,d₇ with high isotopic purity is a challenging but achievable process that combines chemical deuteration and enzymatic amination. Careful execution of the described protocols and rigorous analysis using mass spectrometry and NMR spectroscopy are essential to ensure the quality of the final product. This highly enriched, multiply labeled amino acid serves as an invaluable tool for researchers in various scientific disciplines, enabling more precise and reliable quantitative studies.

References

An In-depth Technical Guide to L-Tyrosine-¹⁵N,d₇: Commercial Availability and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and applications of the stable isotope-labeled amino acid, L-Tyrosine-¹⁵N,d₇. This isotopologue is a valuable tool for researchers in various fields, particularly in metabolomics, proteomics, and clinical diagnostics, where accurate quantification of L-Tyrosine is crucial.

Commercial Availability and Suppliers

L-Tyrosine-¹⁵N,d₇, a dually labeled stable isotope of L-Tyrosine, is a specialized chemical reagent. While not as commonly stocked as its single-labeled counterparts (L-Tyrosine-¹⁵N or L-Tyrosine-d₇), it is commercially available from a select number of suppliers. Researchers requiring this specific isotopologue can obtain it from the following vendors:

| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment |

| MedChemExpress | L-Tyrosine-¹⁵N,d₇ | HY-N0473S6 | Not specified |

For researchers requiring different labeling patterns or bulk quantities, several companies offer custom synthesis services for isotopically labeled amino acids. These companies can synthesize L-Tyrosine with specific isotopic labels to meet the unique requirements of a particular study. Notable suppliers offering custom synthesis include:

-

BOC Sciences: Provides custom synthesis of a wide range of stable isotope-labeled amino acids with high purity (≥95%) and isotopic enrichment (up to 99%). They can accommodate site-specific labeling and various protected forms (e.g., Fmoc, Boc).[1]

-

Sigma-Aldrich (ISOTEC® Stable Isotopes): Specializes in the custom synthesis of complex labeled compounds, including amino acids, from milligram to kilogram scales.[2]

-

Cambridge Isotope Laboratories, Inc. (CIL): A leading producer of stable isotopes and stable isotope-labeled compounds, offering a vast catalog and custom synthesis services.

It is important to note that other multi-labeled L-Tyrosine isotopologues are also commercially available and may be suitable for similar applications. These include:

| Supplier | Product Name | Purity/Isotopic Enrichment |

| Sigma-Aldrich | L-Tyrosine-¹³C₉,¹⁵N,α,β,β,2,3,5,6-d₇ | 98 atom % D, 99 atom % ¹³C, 98 atom % ¹⁵N, 95% (CP) |

| Cambridge Isotope Laboratories | L-Tyrosine (¹³C₉, 97-99%; D₇, 97-99%; ¹⁵N, 97-99%) | 97-99% for each isotope |

Core Application: Internal Standard for Quantitative Mass Spectrometry

The primary application of L-Tyrosine-¹⁵N,d₇ is as an internal standard (IS) for the accurate quantification of endogenous L-Tyrosine in biological samples by mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry because it corrects for variability that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[3]

The key advantages of using a stable isotope-labeled internal standard like L-Tyrosine-¹⁵N,d₇ include:

-

Similar Chemical and Physical Properties: The labeled standard behaves nearly identically to the unlabeled analyte during sample extraction, derivatization (if any), and chromatography, ensuring that any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.

-

Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer. Since the internal standard co-elutes with the analyte and has the same ionization properties, it effectively normalizes for these matrix effects.

-

Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and precision of the quantification are significantly improved.

Experimental Protocol: Quantification of L-Tyrosine in Human Plasma by LC-MS/MS

This section provides a detailed methodology for the quantification of L-Tyrosine in human plasma using L-Tyrosine-¹⁵N,d₇ as an internal standard. This protocol is a composite of established methods for amino acid analysis in biological fluids.

Materials and Reagents

-

L-Tyrosine (analyte standard)

-

L-Tyrosine-¹⁵N,d₇ (internal standard)

-

Human plasma (blank matrix)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Tyrosine and L-Tyrosine-¹⁵N,d₇ in a suitable solvent (e.g., 0.1 M HCl or 50% Methanol in water).

-

Working Standard Solutions: Serially dilute the L-Tyrosine primary stock solution with a surrogate matrix (e.g., stripped serum or a buffered solution) to prepare a series of calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

Internal Standard Working Solution: Dilute the L-Tyrosine-¹⁵N,d₇ primary stock solution with the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to a final concentration that yields a robust signal in the mass spectrometer.

Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 200 µL of the internal standard working solution (in acetonitrile with 0.1% formic acid).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for amino acid analysis.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

Time (min) %B 0.0 2 1.0 2 5.0 95 6.0 95 6.1 2 | 8.0 | 2 |

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) L-Tyrosine 182.1 136.1 | L-Tyrosine-¹⁵N,d₇ | 190.1 | 143.1 |

(Note: The exact m/z values may vary slightly depending on the instrument and should be optimized.)

Data Analysis

-

Integrate the peak areas for the analyte (L-Tyrosine) and the internal standard (L-Tyrosine-¹⁵N,d₇) for each sample.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

-

Determine the concentration of L-Tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Catecholamine Biosynthesis Pathway

L-Tyrosine is a critical precursor for the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. This pathway is fundamental to many physiological processes, including mood regulation, stress response, and cardiovascular function.

Caption: The enzymatic conversion of L-Tyrosine to catecholamines.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of L-Tyrosine in a biological sample using a stable isotope-labeled internal standard.

Caption: A typical workflow for sample preparation and analysis.

Conclusion

L-Tyrosine-¹⁵N,d₇ is a powerful analytical tool for researchers requiring precise and accurate quantification of L-Tyrosine in complex biological matrices. Its commercial availability, though limited to specialized suppliers, and the option for custom synthesis, make it accessible for a wide range of research applications. The use of this stable isotope-labeled internal standard in conjunction with LC-MS/MS provides a robust and reliable method for studying the role of L-Tyrosine in health and disease, from investigating metabolic pathways to validating biomarkers and supporting drug development programs.

References

The Principle of Stable Isotope Labeling with L-Tyrosine-¹⁵N,d₇: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope labeling using L-Tyrosine-¹⁵N,d₇. This heavy-labeled amino acid is a powerful tool in quantitative proteomics, enabling the precise measurement of protein abundance and turnover, particularly in the context of cellular signaling and drug discovery.

Core Principles of Stable Isotope Labeling

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that relies on the in vivo incorporation of "heavy" non-radioactive isotopes into proteins.[1][2] Cells are cultured in specialized media where a standard "light" amino acid is replaced by its heavy isotopic counterpart.[3] As cells grow and synthesize new proteins, the heavy amino acid is incorporated, leading to a mass shift in the labeled proteins and their subsequent peptides.[4]

This mass difference is readily detectable by mass spectrometry (MS), allowing for the differentiation and relative quantification of proteins from different cell populations mixed together.[5] The key advantage of SILAC is that it introduces the label at the earliest possible stage, minimizing experimental variability that can arise from sample preparation and analysis.

L-Tyrosine-¹⁵N,d₇ is a specific variant of a heavy amino acid used in SILAC. The nitrogen atom in the amino group is replaced with its heavier isotope, ¹⁵N, and seven hydrogen atoms on the aromatic ring and the β-carbon are replaced with deuterium (d₇). This dual labeling strategy results in a significant and distinct mass shift, facilitating clear identification and quantification in complex proteomic samples.

L-Tyrosine-¹⁵N,d₇: Properties and Advantages

The choice of L-Tyrosine as a labeling agent is significant due to its role as a precursor for crucial signaling molecules and its involvement in key post-translational modifications, most notably tyrosine phosphorylation. Tyrosine phosphorylation is a central mechanism in intracellular signal transduction, regulating a multitude of cellular processes.

The use of L-Tyrosine-¹⁵N,d₇ offers several advantages:

-

Significant Mass Shift: The combination of ¹⁵N and d₇ labeling results in a substantial mass increase, which aids in resolving the isotopic envelopes of light and heavy peptides in the mass spectrometer.

-

Metabolic Incorporation: As a naturally occurring amino acid, L-Tyrosine is efficiently incorporated into newly synthesized proteins through the cell's translational machinery.

-

Versatility in Research: It can be used to study protein expression, turnover, and post-translational modifications, particularly phosphorylation.

Quantitative Data Summary

The following table summarizes the key quantitative properties of L-Tyrosine and its ¹⁵N,d₇ isotopologue.

| Property | Unlabeled L-Tyrosine | L-Tyrosine-¹⁵N,d₇ |

| Chemical Formula | C₉H₁₁NO₃ | C₉H₄D₇¹⁵NO₃ |

| Monoisotopic Mass | 181.0739 u | 189.1143 u |

| Mass Shift | - | +8.0404 u |

| Isotopic Purity | >99% | Typically >98% |

Experimental Workflows and Protocols

The application of L-Tyrosine-¹⁵N,d₇ in quantitative proteomics typically follows the SILAC workflow. The following sections detail a generalized experimental protocol and illustrate the workflow using a diagram.

General SILAC Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - BG [thermofisher.com]

- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UWPR [proteomicsresource.washington.edu]

The Unseen Proteome: A Technical Guide to L-Tyrosine-15N,d7 Applications in Advanced Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling with amino acids in cell culture (SILAC) has become an indispensable tool in quantitative proteomics, enabling precise relative quantification of proteins and their post-translational modifications. While lysine and arginine are the most commonly used amino acids for SILAC, isotopically labeled tyrosine offers unique advantages for studying specific biological processes, particularly in the context of signaling pathways and protein turnover. This technical guide explores the applications of L-Tyrosine-15N,d7 in proteomics research. Although specific published applications of L-Tyrosine-15N,d7 are not widely documented, this guide will extrapolate its potential uses based on the established principles of SILAC and the known applications of other isotopically labeled tyrosine variants. We will delve into the core principles of metabolic labeling with heavy amino acids, provide detailed experimental protocols, and present hypothetical quantitative data to illustrate its utility in modern proteomics workflows.

Introduction to Stable Isotope Labeling in Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[1] Mass spectrometry (MS) has become the primary tool for these analyses.[1] To enhance the quantitative accuracy of MS-based proteomics, various stable isotope labeling techniques have been developed.[1] One of the most robust and widely used methods is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[2]

The fundamental principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-containing amino acids into the entire proteome of cultured cells.[2] Typically, one population of cells is grown in a "light" medium containing the natural abundance of amino acids, while another population is grown in a "heavy" medium supplemented with an essential amino acid that has been synthesized with heavy isotopes, such as ¹³C or ¹⁵N. After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.

The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptide mixtures are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because the "heavy" and "light" peptides are chemically identical, they co-elute during chromatography. However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the stable isotopes. The relative abundance of a peptide, and by extension the parent protein, can be accurately determined by comparing the signal intensities of the heavy and light peptide pairs.

L-Tyrosine-15N,d7: A Tool for Specialized Proteomic Applications

While lysine and arginine are the workhorses of SILAC due to their prevalence in tryptic peptides, the use of isotopically labeled tyrosine, such as L-Tyrosine-15N,d7, opens up possibilities for more targeted and specialized proteomics studies. L-Tyrosine-15N,d7 contains one heavy nitrogen atom (¹⁵N) and seven deuterium atoms (d7), resulting in a significant mass shift that is readily detectable by mass spectrometry.

The primary applications of labeled tyrosine in proteomics revolve around:

-

Quantitative Analysis of Tyrosine Phosphorylation: Tyrosine phosphorylation is a critical post-translational modification that plays a central role in signal transduction pathways. By using a "heavy" labeled tyrosine, researchers can accurately quantify changes in the phosphorylation status of specific tyrosine residues on proteins in response to various stimuli. This is invaluable for dissecting signaling cascades and identifying novel drug targets.

-

Protein Turnover Studies (Dynamic SILAC): Understanding the synthesis and degradation rates of proteins is crucial for studying cellular homeostasis. In a dynamic SILAC experiment, cells are switched from a "light" to a "heavy" medium, and the rate of incorporation of the heavy amino acid into the proteome is monitored over time. Using labeled tyrosine allows for the specific tracking of tyrosine-containing proteins, providing insights into their turnover rates.

-

Metabolic Flux Analysis: Labeled tyrosine can be used as a tracer to follow the metabolic fate of this amino acid in various cellular pathways.

Although specific examples detailing the use of L-Tyrosine-15N,d7 are sparse in the current literature, its commercial availability from suppliers like Cambridge Isotope Laboratories suggests its use in specialized research areas, potentially including biomolecular NMR and metabolomics alongside proteomics.

Experimental Workflow: A Practical Guide

The following section outlines a generalized experimental workflow for a SILAC-based quantitative proteomics experiment using a labeled tyrosine.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for a typical SILAC experiment focused on quantitative phosphotyrosine analysis.

Materials:

-

SILAC-grade DMEM or RPMI 1640 medium deficient in L-tyrosine, L-lysine, and L-arginine.

-

Dialyzed fetal bovine serum (FBS).

-

"Light" L-Tyrosine.

-

"Heavy" L-Tyrosine-15N,d7.

-

Cell line of interest.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Trypsin (MS-grade).

-

Phosphotyrosine enrichment kit (e.g., anti-phosphotyrosine antibody beads).

-

LC-MS/MS system (e.g., Orbitrap mass spectrometer).

Procedure:

-

Cell Culture and Labeling:

-

Culture two populations of cells for at least five passages in their respective SILAC media:

-

"Light" medium: SILAC medium supplemented with "light" L-tyrosine.

-

"Heavy" medium: SILAC medium supplemented with "heavy" L-Tyrosine-15N,d7.

-

-

Ensure complete incorporation of the heavy amino acid by analyzing a small sample of protein extract by mass spectrometry.

-

-

Experimental Treatment:

-

Once labeling is complete, subject the two cell populations to their respective treatments (e.g., control vs. growth factor stimulation).

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and lyse them in a suitable lysis buffer.

-

Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Sample Pooling and Digestion:

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Reduce and alkylate the cysteine residues.

-

Digest the protein mixture with trypsin overnight at 37°C.

-

-

Phosphotyrosine Peptide Enrichment:

-

Enrich for phosphotyrosine-containing peptides using an anti-phosphotyrosine antibody coupled to agarose or magnetic beads.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the enriched phosphopeptides.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptide fraction by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

-

-

Data Analysis:

-

Process the raw MS data using a software package capable of SILAC quantification (e.g., MaxQuant).

-

The software will identify peptides, search the data against a protein database, and calculate the heavy-to-light ratios for each identified phosphotyrosine peptide.

-

Quantitative Data Presentation

The quantitative output from a SILAC experiment can be summarized in a table to highlight significant changes in protein abundance or post-translational modifications. The following table presents hypothetical data from a study investigating the effect of a tyrosine kinase inhibitor on protein phosphorylation.

| Protein | Gene | Peptide Sequence | H/L Ratio | p-value | Regulation |

| Epidermal growth factor receptor | EGFR | ...YLRV... | 0.25 | 0.001 | Down-regulated |

| Mitogen-activated protein kinase 1 | MAPK1 | ...TEYVAT... | 0.45 | 0.005 | Down-regulated |

| Proto-oncogene tyrosine-protein kinase Src | SRC | ...DQYQPQ... | 0.30 | 0.002 | Down-regulated |

| Signal transducer and activator of transcription 3 | STAT3 | ...SYLST... | 1.10 | 0.850 | Unchanged |

| Non-receptor tyrosine-protein kinase TYK2 | TYK2 | ...GVYHRD... | 3.50 | 0.003 | Up-regulated |

| Note: This table presents hypothetical data for illustrative purposes. H/L Ratio represents the ratio of the heavy (inhibitor-treated) to light (control) peptide signal. An asterisk () indicates the site of phosphorylation.* |

Visualizing Signaling Pathways and Workflows

Graphviz can be used to create clear diagrams of the signaling pathways under investigation and the experimental workflows.

Tyrosine Kinase Signaling Pathway

The following DOT script generates a simplified diagram of a generic receptor tyrosine kinase (RTK) signaling pathway that could be studied using L-Tyrosine-15N,d7.

Conclusion

L-Tyrosine-15N,d7, while not as commonly cited as labeled lysine or arginine, represents a valuable tool for specialized applications in quantitative proteomics. Its use in SILAC-based workflows can provide precise quantitative data on changes in tyrosine phosphorylation, protein turnover, and metabolic flux. As proteomics technologies continue to advance, the application of a diverse range of stable isotope-labeled amino acids, including variants of tyrosine, will be crucial for a deeper and more nuanced understanding of complex biological systems. This guide provides a foundational framework for researchers and drug development professionals to consider the integration of labeled tyrosine into their quantitative proteomics strategies.

References

The Strategic Application of L-Tyrosine-¹⁵N,d₇ in Metabolic Flux Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of the stable isotope-labeled amino acid, L-Tyrosine-¹⁵N,d₇, in the field of metabolic flux analysis (MFA). By simultaneously tracing both the nitrogen and the carbon backbone of tyrosine, this powerful tool offers a nuanced and detailed perspective on cellular metabolism. This document outlines the core principles, experimental considerations, and data interpretation strategies for leveraging L-Tyrosine-¹⁵N,d₇ to unravel complex metabolic pathways, particularly in the context of drug development and disease research.

Introduction to Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis (MFA) is a quantitative technique used to determine the rates of metabolic reactions within a biological system.[1][2] At its core, MFA provides a snapshot of the cellular metabolic state by tracking the flow of metabolites through interconnected pathways.[2] The use of stable isotope tracers, such as ¹³C, ¹⁵N, and ²H (deuterium), is a cornerstone of modern MFA.[1][3] By introducing a labeled substrate into a biological system, researchers can trace the fate of the isotopic labels as they are incorporated into downstream metabolites. The pattern and rate of isotope incorporation provide the necessary data to calculate intracellular metabolic fluxes.

L-Tyrosine, a non-essential amino acid, is a critical precursor for the synthesis of neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroid hormones), and melanin. It also plays a role in protein synthesis and can be catabolized for energy. The dual-labeled tracer, L-Tyrosine-¹⁵N,d₇, offers a unique advantage by allowing for the simultaneous tracking of nitrogen and carbon metabolism. The ¹⁵N atom traces the path of the amino group, crucial for understanding transamination and nitrogen balance, while the seven deuterium atoms (d₇) label the carbon skeleton, enabling the elucidation of its catabolic and anabolic fates.

Experimental Design and Workflow

A successful metabolic flux analysis experiment using L-Tyrosine-¹⁵N,d₇ requires careful planning and execution, from cell culture or animal model selection to the final data analysis.

Experimental Protocols

2.1.1. In Vitro Cell Culture Protocol

-

Cell Seeding and Growth: Plate cells at a density that allows for logarithmic growth throughout the experiment. Culture in standard growth medium until they reach the desired confluency.

-

Tracer Introduction: Replace the standard medium with a custom medium containing L-Tyrosine-¹⁵N,d₇ at a known concentration. The concentration should be sufficient to ensure measurable enrichment in downstream metabolites without causing metabolic perturbations.

-

Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells. The timing will depend on the expected turnover rate of the metabolites of interest.

-

Metabolite Quenching and Extraction:

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

2.1.2. In Vivo Animal Model Protocol

-

Animal Acclimation: House animals under controlled conditions with a defined diet for a period of acclimation.

-

Tracer Administration: Administer L-Tyrosine-¹⁵N,d₇ via a suitable route, such as intravenous infusion, intraperitoneal injection, or oral gavage. The choice of administration route will depend on the research question and the desired metabolic state (e.g., steady-state or dynamic labeling).

-

Tissue and Biofluid Collection: At specified time points post-administration, collect blood, urine, and tissues of interest.

-

Sample Processing:

-

For blood, centrifuge to separate plasma and immediately freeze at -80°C.

-

For tissues, immediately freeze-clamp in liquid nitrogen to halt metabolic activity.

-

Homogenize frozen tissues in a cold solvent for metabolite extraction.

-

-

Metabolite Extraction and Preparation: Follow similar extraction and preparation steps as described for the in vitro protocol.

Analytical Techniques: Mass Spectrometry

Mass spectrometry (MS), coupled with either liquid chromatography (LC) or gas chromatography (GC), is the primary analytical technique for MFA. High-resolution mass spectrometry is particularly advantageous as it can distinguish between isotopologues with very small mass differences.

LC-MS/MS Analysis:

-

Chromatographic Separation: Metabolites are separated based on their physicochemical properties.

-

Mass Spectrometry Detection: The mass-to-charge ratio (m/z) of the intact metabolite (parent ion) and its fragments (daughter ions) are measured.

-

Isotopologue Analysis: The mass spectrometer can resolve the different isotopologues of a metabolite based on the number of ¹⁵N and deuterium atoms incorporated. For example, for a metabolite derived from tyrosine, the instrument would detect a population of molecules with different masses corresponding to the unlabeled form, the ¹⁵N-labeled form, the d₇-labeled form, and the dual-labeled form.

Data Presentation and Interpretation

The primary data from an MFA experiment is the mass isotopomer distribution (MID) for each metabolite of interest. This distribution represents the fractional abundance of each isotopologue.

Table 1: Illustrative Quantitative Data from a Hypothetical L-Tyrosine-¹⁵N,d₇ Tracing Experiment

| Metabolite | Isotopologue | m/z (example) | Fractional Abundance (%) | Interpretation |

| Tyrosine | M+0 (unlabeled) | 182.08 | 20 | Unlabeled endogenous pool |

| M+1 (¹⁵N) | 183.08 | 5 | Tracing of nitrogen metabolism | |

| M+7 (d₇) | 189.12 | 70 | Tracing of the carbon skeleton | |

| M+8 (¹⁵N, d₇) | 190.12 | 5 | The administered tracer | |

| Dopamine | M+0 | 154.07 | 40 | Newly synthesized from unlabeled pool |

| M+1 (¹⁵N) | 155.07 | 10 | Contribution from ¹⁵N-tyrosine pool | |

| M+4 (d₄) | 158.09 | 45 | Contribution from d₇-tyrosine pool (loss of 3D) | |

| M+5 (¹⁵N, d₄) | 159.09 | 5 | Contribution from dual-labeled tracer | |

| p-Hydroxyphenylpyruvate | M+0 | 167.04 | 30 | From unlabeled tyrosine |

| M+7 (d₇) | 174.08 | 70 | From d₇-tyrosine (transamination occurred) | |

| Fumarate | M+0 | 117.02 | 85 | From other carbon sources |

| M+4 (d₄) | 121.04 | 15 | Contribution from tyrosine catabolism |

Note: This table is for illustrative purposes only. The m/z values are examples and will vary based on ionization state. The fractional abundances are hypothetical and would be determined experimentally.

Visualizing Metabolic Pathways and Workflows

Graphviz diagrams are used to visualize the complex relationships in metabolic pathways and experimental workflows.

L-Tyrosine Metabolic Pathways

Logic of Dual Isotope Tracing

Applications in Drug Development and Research

The use of L-Tyrosine-¹⁵N,d₇ in MFA can provide critical insights in several areas:

-

Oncology: Cancer cells often exhibit altered amino acid metabolism. Tracing tyrosine metabolism can help identify metabolic vulnerabilities that can be targeted by novel therapies.

-

Neuroscience: As a precursor to key neurotransmitters, tracing tyrosine metabolism is vital for understanding the pathophysiology of neurological and psychiatric disorders and for evaluating the metabolic effects of neuro-active drugs.

-

Inborn Errors of Metabolism: This technique can be used to study the effects of genetic defects in tyrosine metabolism and to assess the efficacy of dietary or pharmacological interventions.

Conclusion

L-Tyrosine-¹⁵N,d₇ is a sophisticated tool for metabolic flux analysis, offering the ability to dissect the complex and interconnected pathways of nitrogen and carbon metabolism. While the experimental and analytical workflows require careful optimization, the depth of information that can be obtained is invaluable for advancing our understanding of cellular metabolism in health and disease. This guide provides a foundational framework for researchers and drug development professionals to design and implement studies using this powerful isotopic tracer.

References

- 1. Analysis of tyrosine and deuterium labelled tyrosine in tissues and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

L-Tyrosine-15N,d7 as a Tracer for In Vivo Metabolic Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental design, analytical methods, and data interpretation for in vivo metabolic studies using the stable isotope tracer, L-Tyrosine-15N,d7. This dual-labeled amino acid offers a powerful tool for dissecting complex metabolic pathways with high precision and sensitivity.

Core Principles of Stable Isotope Tracing with L-Tyrosine-15N,d7

Stable isotope tracers are non-radioactive, heavier variants of atoms that can be incorporated into molecules to track their metabolic fate within a biological system. L-Tyrosine-15N,d7 is an isotopologue of the amino acid L-tyrosine, where the nitrogen atom in the amino group is replaced by its heavier isotope, Nitrogen-15 (¹⁵N), and seven hydrogen atoms are replaced by deuterium (d7). This labeling strategy provides distinct advantages:

-

Dual Labeling: The presence of both ¹⁵N and d7 allows for intricate tracking of both the nitrogen and carbon skeleton of the tyrosine molecule through various metabolic pathways.

-

Safety: As a stable isotope, it is non-radioactive and safe for use in human studies.

-

High Sensitivity: Modern mass spectrometry techniques can detect minute differences in mass, enabling precise quantification of the tracer and its metabolic products.

The fundamental principle involves introducing L-Tyrosine-15N,d7 into a biological system and monitoring its incorporation into downstream metabolites and macromolecules. By measuring the isotopic enrichment—the proportion of a molecule that is labeled—researchers can calculate key kinetic parameters, such as the rates of protein synthesis, neurotransmitter turnover, and hormone production.

Key Metabolic Fates of L-Tyrosine

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for several vital biological compounds. Understanding these pathways is essential for designing and interpreting tracer studies.

Protein Synthesis

Tyrosine is a fundamental building block of proteins. The rate of incorporation of L-Tyrosine-15N,d7 into tissue proteins is a direct measure of the fractional synthesis rate (FSR) of those proteins. This is a primary application for this tracer in studies of muscle metabolism, sarcopenia, and the anabolic effects of therapeutics.

Catecholamine Neurotransmitter Synthesis

In the brain and adrenal glands, tyrosine is the precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. The synthesis is initiated by the enzyme tyrosine hydroxylase, which is the rate-limiting step.[1][2] Tracking the appearance of labeled dopamine and its metabolites provides a dynamic measure of neurotransmitter synthesis and turnover, which is critical in neuroscience and research into neurodegenerative diseases like Parkinson's.[2][3]

Thyroid Hormone Synthesis

The thyroid gland utilizes tyrosine to synthesize the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential regulators of metabolism.[4] By measuring the incorporation of labeled tyrosine into T4 and T3, researchers can quantify the rate of hormone production.

Experimental Design and Protocols

A well-designed in vivo tracer study is critical for obtaining reliable kinetic data. The primed, continuous infusion method is a commonly used approach to achieve isotopic steady-state in the plasma.

Subject Preparation

-

Dietary Control: Subjects should consume a standardized diet for a period leading up to the study (e.g., 3-5 days) to ensure metabolic steady-state. The diet should contain a known amount of protein and energy.

-

Fasting: Subjects should be studied in a post-absorptive state, typically after an overnight fast.

-

Catheterization: Two intravenous catheters are placed in contralateral arms: one for tracer infusion and one for blood sampling.

Tracer Infusion Protocol (Adapted from a study using L-[alpha-15N]lysine)

-

Priming Dose: A priming dose of L-Tyrosine-15N,d7 is administered as a bolus injection to rapidly raise the plasma enrichment to the expected plateau level. The priming dose is calculated based on the estimated volume of distribution of tyrosine and the desired plasma enrichment.

-

Continuous Infusion: Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate for the duration of the study (e.g., 6-8 hours). A typical infusion rate for a labeled amino acid is in the range of 0.05-0.1 µmol/kg/min.

-

Blood Sampling: Arterialized venous blood samples are collected at baseline (before infusion) and at regular intervals during the infusion (e.g., every 30-60 minutes) to monitor the plasma tracer enrichment and confirm the attainment of isotopic steady-state.

-

Tissue Biopsies: For studies measuring tissue-specific protein synthesis, muscle biopsies are obtained at the beginning and end of the infusion period from a muscle such as the vastus lateralis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the precise quantification of L-Tyrosine-15N,d7 and its metabolites in biological samples due to its high sensitivity and specificity.

Sample Preparation

-

Plasma: Proteins are precipitated from plasma samples using an acid (e.g., trichloroacetic acid or sulfosalicylic acid). The supernatant containing free amino acids is then collected, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

Tissue: Tissue samples (e.g., muscle biopsies) are homogenized, and proteins are precipitated. The protein pellet is washed and then hydrolyzed in acid (e.g., 6N HCl at 110°C for 24 hours) to release individual amino acids. The hydrolysate is then dried and derivatized if necessary for analysis.

LC-MS/MS Analysis

A validated LC-MS/MS method is crucial for accurate quantification. The following is a representative, though not exhaustive, set of parameters.

| Parameter | Specification |

| Chromatography | |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A linear gradient from 2% to 95% Mobile Phase B |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (Predicted) | |

| L-Tyrosine (unlabeled) | 182.1 -> 136.1 |

| L-Tyrosine-15N,d7 | 190.1 -> 143.1 |

| Dopamine (unlabeled) | 154.1 -> 137.1 |

| Labeled Dopamine | 161.1 -> 144.1 |

Data Analysis and Quantitative Results

Calculation of Fractional Synthesis Rate (FSR)

The FSR of a protein is calculated using the precursor-product principle:

FSR (%/hour) = (E_protein_final - E_protein_initial) / (E_precursor * t) * 100

Where:

-

E_protein_final and E_protein_initial are the isotopic enrichments of L-Tyrosine-15N,d7 in the protein-bound pool at the end and beginning of the infusion, respectively.

-

E_precursor is the average isotopic enrichment of the precursor pool (e.g., plasma L-Tyrosine-15N,d7) during the infusion period.

-

t is the duration of the infusion in hours.

Representative Quantitative Data

| Parameter | Mean Value | Range |

| Plasma Lysine Flux (mmol/h) | 7.3 | 4.8 - 9.6 |

| Whole Body Protein Turnover (g/kg/day) | 3.5 | 2.5 - 5.0 |

| Sarcoplasmic Protein FSR (%/day) | 3.8 | 2.2 - 5.1 |

| Myofibrillar Protein FSR (%/day) | 1.46 | 1.09 - 2.44 |

Signaling Pathway Context: The Role of mTOR in Protein Synthesis

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth and protein synthesis. Amino acids, including tyrosine, are key activators of mTOR complex 1 (mTORC1). Therefore, studies using L-Tyrosine-15N,d7 to measure protein synthesis are often conducted in the context of investigating the activity of the mTOR pathway in response to various stimuli such as nutrients, growth factors, and exercise.

Conclusion

L-Tyrosine-15N,d7 is a versatile and powerful stable isotope tracer for in vivo metabolic research. Its dual-labeled nature allows for detailed tracking through multiple critical pathways, including protein synthesis, neurotransmitter turnover, and hormone production. By employing rigorous experimental designs, sensitive analytical techniques like LC-MS/MS, and appropriate kinetic modeling, researchers can gain valuable insights into the dynamic regulation of human metabolism in health and disease. This technical guide provides a foundational framework for professionals in research and drug development to effectively utilize this advanced metabolic tool.

References

- 1. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson’s Disease as a Manifestation of Neurodegeneration and Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamics of tyrosine hydroxylase mediated regulation of dopamine synthesis [pubmed.ncbi.nlm.nih.gov]

- 4. Thyroid hormone production rates in rat liver and intestine in vivo: a novel graph theory and experimental solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of L-Tyrosine-15N,d7 in Elucidating Protein Turnover Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the stable isotope-labeled amino acid, L-Tyrosine-15N,d7, in the intricate study of protein turnover. Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental biological process crucial for cellular maintenance, adaptation, and overall organismal health. Dysregulation of protein turnover is implicated in a myriad of diseases, including cancer, neurodegenerative disorders, and metabolic conditions. The use of stable isotope tracers, such as L-Tyrosine-15N,d7, coupled with mass spectrometry, provides a powerful methodology to quantitatively assess the dynamic nature of the proteome, offering invaluable insights for basic research and therapeutic development.

Core Principles of Stable Isotope Labeling in Protein Turnover Studies

Stable isotope labeling is a robust technique used to trace the metabolic fate of molecules in biological systems. In protein turnover studies, a "heavy" amino acid, isotopically enriched with non-radioactive isotopes like deuterium (²H or d), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), is introduced into a biological system (cell culture or in vivo).[1] Newly synthesized proteins incorporate this heavy amino acid, leading to a measurable mass shift that can be detected by mass spectrometry.[2]

L-Tyrosine-15N,d7 is a particularly advantageous tracer due to its dual labeling. The presence of both ¹⁵N and seven deuterium atoms provides a significant mass increase, facilitating clearer differentiation between labeled ("new") and unlabeled ("old") proteins in complex biological samples. This dual labeling strategy can enhance the accuracy and sensitivity of quantification, especially in studies with low protein turnover rates.

The fundamental premise involves a "pulse-chase" or continuous administration experimental design. In a pulse-chase experiment, the system is exposed to the labeled amino acid for a defined period (the "pulse"), followed by a return to an unlabeled medium (the "chase"). The rate of disappearance of the heavy label from the proteome provides a measure of protein degradation. In continuous labeling, the labeled amino acid is administered consistently over time, and the rate of its incorporation into proteins reflects the rate of protein synthesis.[3]

Experimental Workflow and Protocols

The successful application of L-Tyrosine-15N,d7 in protein turnover studies hinges on a meticulously executed experimental workflow. The following sections detail a generalized protocol, which should be optimized based on the specific experimental system and research question.

Experimental Workflow Overview

A typical workflow for a protein turnover study using L-Tyrosine-15N,d7 is a multi-step process that begins with the introduction of the stable isotope tracer and culminates in data analysis. The key stages include metabolic labeling of proteins in either cell culture or animal models, followed by sample collection at various time points. After collection, proteins are extracted and digested into peptides. These peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify them and quantify the incorporation of the L-Tyrosine-15N,d7 tracer. Finally, the acquired data is processed to calculate the rates of protein synthesis and degradation.[4]

Detailed Methodologies

2.2.1. In Vitro Labeling (Cell Culture)

-

Cell Culture Preparation: Culture cells of interest in standard growth medium to the desired confluency. For accurate quantification, it is recommended to use a dialyzed fetal bovine serum to minimize the concentration of unlabeled tyrosine.

-

Labeling Medium Preparation: Prepare a custom growth medium where standard L-tyrosine is replaced with L-Tyrosine-15N,d7 at a known concentration.

-

Metabolic Labeling:

-

For pulse-chase experiments , replace the standard medium with the labeling medium for a defined period (e.g., 4-24 hours). After the pulse, wash the cells and replace the labeling medium with a chase medium containing a high concentration of unlabeled L-tyrosine.

-

For continuous labeling , replace the standard medium with the labeling medium and maintain the cells in this medium for the duration of the experiment.

-

-

Cell Harvesting: At designated time points, harvest the cells by scraping or trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation. Store cell pellets at -80°C until further processing.

2.2.2. In Vivo Labeling (Animal Models)

-

Animal Acclimation: Acclimate animals (e.g., mice or rats) to a defined synthetic diet that allows for precise control over amino acid composition.

-

Labeled Diet Preparation: Prepare a diet where a portion or all of the standard L-tyrosine is replaced with L-Tyrosine-15N,d7. The enrichment level of the tracer in the diet should be carefully controlled and monitored.

-

Tracer Administration: Provide the labeled diet to the animals ad libitum or via gavage for the desired duration of the study.

-

Tissue Collection: At specified time points, euthanize the animals and collect tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C.

2.2.3. Sample Preparation for Mass Spectrometry

-

Protein Extraction: Homogenize cell pellets or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

Protein Digestion:

-

Denature a known amount of protein (e.g., 50-100 µg) using a denaturing agent like urea or SDS.

-

Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide (IAA).

-

Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.

-

-

Peptide Cleanup: Desalt the resulting peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 cartridges) to remove salts and detergents that can interfere with mass spectrometry analysis.

2.2.4. LC-MS/MS Analysis

-

Chromatographic Separation: Separate the complex peptide mixture using reverse-phase liquid chromatography (LC) with a gradient of an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 spectra (for quantification of labeled vs. unlabeled peptides) and MS2 spectra (for peptide identification).

Data Analysis and Presentation

Calculation of Fractional Synthesis Rate (FSR)

The fractional synthesis rate (FSR) represents the percentage of a specific protein pool that is newly synthesized per unit of time. It is calculated using the precursor-product principle:

FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100

Where:

-

E_protein is the enrichment of the labeled amino acid (L-Tyrosine-15N,d7) in the protein-bound pool. This is determined by the ratio of the intensity of the labeled peptide to the total intensity (labeled + unlabeled) of that peptide in the mass spectrum.

-

E_precursor is the enrichment of the labeled amino acid in the precursor pool (e.g., the intracellular free amino acid pool or the plasma pool). This is a critical measurement for accurate FSR calculation.

-

t is the duration of the labeling period in hours.

Quantitative Data Summary

Due to the limited availability of specific published data for L-Tyrosine-15N,d7, the following table presents a template with hypothetical data to illustrate how quantitative results from a protein turnover study could be structured. This format allows for clear comparison of protein synthesis rates across different conditions or for various proteins.

| Protein | Gene | Condition | FSR (%/day) ± SD | p-value |

| Actin, cytoplasmic 1 | ACTB | Control | 1.5 ± 0.2 | |

| Treatment X | 2.1 ± 0.3 | 0.04 | ||

| Heat shock protein 90 | HSP90AA1 | Control | 3.2 ± 0.4 | |

| Treatment X | 3.1 ± 0.5 | 0.85 | ||

| Pyruvate kinase | PKM | Control | 5.8 ± 0.7 | |

| Treatment X | 3.9 ± 0.6 | 0.01 |

This table presents hypothetical data for illustrative purposes.

Key Signaling Pathways in Protein Turnover

The regulation of protein synthesis and degradation is governed by complex signaling networks. Understanding these pathways is crucial for interpreting the results of protein turnover studies.

mTOR Pathway: The Master Regulator of Protein Synthesis

The mechanistic target of rapamycin (mTOR) is a central kinase that integrates signals from growth factors, nutrients (including amino acids), and cellular energy status to control cell growth and proliferation. A key function of mTOR, primarily through the mTORC1 complex, is the promotion of protein synthesis.

Ubiquitin-Proteasome System: The Primary Pathway for Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the major pathway for the degradation of most intracellular proteins, particularly short-lived and regulatory proteins. This process involves the tagging of substrate proteins with a chain of ubiquitin molecules, which marks them for recognition and degradation by the 26S proteasome.

Autophagy: Bulk Degradation and Cellular Recycling

Autophagy is a catabolic process responsible for the degradation of bulk cytoplasmic components, including long-lived proteins, protein aggregates, and damaged organelles. This pathway involves the sequestration of cellular material into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation of their contents.

Conclusion and Future Directions

The use of L-Tyrosine-15N,d7, and other stable isotope-labeled amino acids, has revolutionized our ability to study the dynamic nature of the proteome. These powerful tools enable researchers to move beyond static snapshots of protein abundance and delve into the underlying kinetics of protein synthesis and degradation. For drug development professionals, this provides a means to understand the mechanism of action of novel therapeutics on a fundamental level, assess off-target effects, and identify new drug targets.

Future advancements in mass spectrometry instrumentation, coupled with more sophisticated data analysis software, will likely further enhance the sensitivity and throughput of these studies. The continued development of novel isotopic tracers and labeling strategies will open up new avenues for exploring the intricate regulation of protein turnover in health and disease. As our understanding of the dynamic proteome deepens, so too will our ability to develop more effective and targeted therapies for a wide range of human diseases.

References

- 1. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]

L-Tyrosine-15N,d7: A Technical Guide to Tracking Tyrosine Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the stable isotope-labeled amino acid, L-Tyrosine-15N,d7, for tracing and quantifying tyrosine metabolic pathways. This powerful tool offers high precision for researchers in neuroscience, oncology, and metabolic disorders to elucidate the dynamics of protein synthesis, neurotransmitter production, and other critical physiological processes.

Introduction to Tyrosine Metabolism and Isotopic Tracing

L-Tyrosine is a non-essential amino acid that serves as a fundamental building block for protein synthesis.[1] Beyond its role in protein structure, tyrosine is a critical precursor for several biologically active molecules, including:

-

Catecholamine Neurotransmitters: Dopamine, norepinephrine, and epinephrine.

-

Thyroid Hormones: Thyroxine (T4) and Triiodothyronine (T3).

-

Melanin: The primary pigment responsible for coloration.

Given its central role in these diverse and vital pathways, the ability to accurately measure the flux of tyrosine through its various metabolic fates is crucial for understanding both normal physiology and the pathophysiology of numerous diseases.

Stable isotope tracing is a powerful technique that allows for the quantitative analysis of metabolic pathways in vivo and in vitro. By introducing a "heavy" version of a molecule, such as L-Tyrosine labeled with Nitrogen-15 (¹⁵N) and Deuterium (d7), researchers can track its incorporation into downstream products using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. L-Tyrosine-15N,d7 is an ideal tracer as it is chemically identical to its endogenous counterpart but can be distinguished by its increased mass.

Key Metabolic Pathways of Tyrosine

The metabolic fate of tyrosine is complex, involving multiple branching pathways. The primary routes are protein synthesis and catabolism, which leads to the production of signaling molecules.

Protein Synthesis

The most significant fate of tyrosine is its incorporation into polypeptides during protein synthesis. The rate of incorporation can be measured by tracking the enrichment of L-Tyrosine-15N,d7 in protein hydrolysates over time.

Catecholamine Synthesis

In catecholaminergic neurons and the adrenal medulla, tyrosine is the rate-limiting precursor for the synthesis of dopamine, norepinephrine, and epinephrine. This pathway is of particular interest in neuroscience and research into neurodegenerative diseases like Parkinson's disease.

Thyroid Hormone Synthesis

In the thyroid gland, tyrosine residues within the protein thyroglobulin are iodinated to form the precursors of thyroid hormones.

Melanin Synthesis

In melanocytes, tyrosine is converted through a series of enzymatic steps into melanin, the pigment responsible for skin, hair, and eye color.

A simplified diagram of the major tyrosine metabolic pathways is presented below.

Quantitative Analysis of Tyrosine Metabolism

The use of L-Tyrosine-15N,d7 allows for the precise quantification of metabolic flux through various pathways. This is typically achieved by measuring the isotopic enrichment of the tracer in different biological compartments and its incorporation into downstream metabolites.

Data Presentation

The following tables present representative quantitative data that can be obtained from studies using stable isotope-labeled tyrosine tracers. While specific values will vary depending on the experimental model and conditions, these tables illustrate the types of measurements that can be made.

Table 1: Fractional Synthesis Rate (FSR) of Muscle Protein

This table shows hypothetical FSR values for vastus lateralis and soleus muscles at rest and post-exercise, demonstrating the utility of labeled tyrosine in exercise physiology studies.

| Muscle | Condition | Fractional Synthesis Rate (%/hour) |

| Vastus Lateralis | Rest | 0.082 ± 0.006 |

| Post-Exercise | 0.115 ± 0.008 | |

| Soleus | Rest | 0.089 ± 0.007 |

| Post-Exercise | 0.125 ± 0.006 |

Data are presented as mean ± standard error and are representative of values obtained in similar human studies.

Table 2: Tyrosine and Phenylalanine Kinetics in Healthy Adults

This table provides example data on whole-body tyrosine and phenylalanine flux, as well as the rate of conversion of phenylalanine to tyrosine, under fasting and fed states.

| Parameter | Fasting State (μmol/kg/h) | Fed State (μmol/kg/h) |

| Tyrosine Flux | 35.2 ± 2.1 | 55.8 ± 3.4 |

| Phenylalanine Flux | 45.6 ± 2.8 | 72.1 ± 4.5 |

| Phenylalanine to Tyrosine Conversion | 8.1 ± 0.7 | 12.5 ± 1.1 |

Values are hypothetical and represent typical findings in human kinetic studies.

Experimental Protocols

Detailed methodologies are critical for the successful application of L-Tyrosine-15N,d7 in tracer studies. The following sections provide generalized protocols for in vivo and in vitro experiments.

In Vivo Measurement of Muscle Protein Synthesis

This protocol describes a primed, constant infusion method to measure the fractional synthesis rate of muscle protein in human subjects.

Materials:

-

L-Tyrosine-15N,d7 (sterile, pyrogen-free)

-

Saline solution (0.9% NaCl)

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Muscle biopsy needles

-

Liquid nitrogen

-

Homogenization buffer (e.g., perchloric acid)

-

Internal standards for mass spectrometry

-

LC-MS/MS system

Procedure:

-